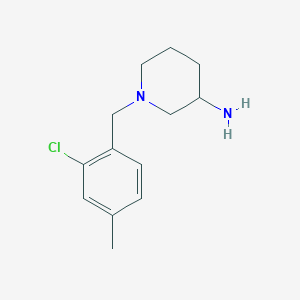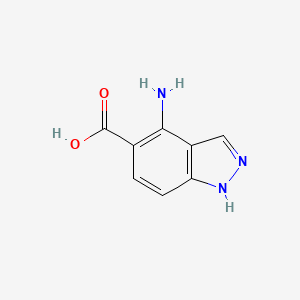
4-氨基-1H-吲唑-5-羧酸
描述
4-amino-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
科学研究应用
4-amino-1H-indazole-5-carboxylic acid has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 4-amino-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
4-amino-1H-indazole-5-carboxylic acid interacts with its target, the S1P1 receptor, in two ways. It can activate the receptor, which helps maintain endothelial barrier integrity . Alternatively, it can induce S1P1 desensitization, leading to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of 4-amino-1H-indazole-5-carboxylic acid with the S1P1 receptor affects several biochemical pathways. For instance, activation of the S1P1 receptor helps maintain the integrity of the endothelial barrier . On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia .
Result of Action
The activation of the S1P1 receptor by 4-amino-1H-indazole-5-carboxylic acid helps maintain the integrity of the endothelial barrier . This can have various molecular and cellular effects, such as preventing the leakage of fluids into tissues and maintaining normal blood pressure. On the other hand, S1P1 desensitization can lead to peripheral blood lymphopenia , which can affect the immune response.
生化分析
Biochemical Properties
1H-Indazole-5-carboxylic acid, 4-amino- plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction between 1H-Indazole-5-carboxylic acid, 4-amino- and COX-2 involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- has been found to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 1H-Indazole-5-carboxylic acid, 4-amino- has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function . The impact of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1H-Indazole-5-carboxylic acid, 4-amino- involves its interaction with specific biomolecules at the molecular level . This compound binds to the active sites of enzymes, such as COX-2, leading to enzyme inhibition . The binding interactions are facilitated by the unique structural features of 1H-Indazole-5-carboxylic acid, 4-amino-, which allow it to fit precisely into the enzyme’s active site . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indazole-5-carboxylic acid, 4-amino- have been observed to change over time . The stability of this compound is a critical factor in its long-term effects on cellular function . Studies have shown that 1H-Indazole-5-carboxylic acid, 4-amino- remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that 1H-Indazole-5-carboxylic acid, 4-amino- can have sustained effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1H-Indazole-5-carboxylic acid, 4-amino- vary with different dosages in animal models . At low doses, this compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 1H-Indazole-5-carboxylic acid, 4-amino- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of 1H-Indazole-5-carboxylic acid, 4-amino- in animal models .
Metabolic Pathways
1H-Indazole-5-carboxylic acid, 4-amino- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound has been found to inhibit key metabolic enzymes, such as those involved in the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, further influencing cellular energy production and metabolism .
Transport and Distribution
The transport and distribution of 1H-Indazole-5-carboxylic acid, 4-amino- within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms, involving transporters that recognize its structural features . Once inside the cell, 1H-Indazole-5-carboxylic acid, 4-amino- can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of 1H-Indazole-5-carboxylic acid, 4-amino- within specific tissues are influenced by its interactions with tissue-specific binding proteins .
Subcellular Localization
The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is a key determinant of its activity and function . This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1H-Indazole-5-carboxylic acid, 4-amino- can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is essential for its biochemical and cellular effects .
准备方法
The synthesis of 4-amino-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . Industrial production methods often employ solvent-free conditions or the use of environmentally friendly catalysts to minimize byproducts and improve yields .
化学反应分析
4-amino-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts . Major products formed from these reactions include substituted indazoles, carboxylic acids, and amines .
相似化合物的比较
4-amino-1H-indazole-5-carboxylic acid can be compared with other similar compounds, such as:
1H-Indazole-3-carboxylic acid: Another indazole derivative with similar biological activities but differing in the position of the carboxylic acid group.
5-Chloro-1H-indazole-3-carboxylic acid: A chlorinated derivative with enhanced antimicrobial properties.
1H-Indazole-4-carboxylic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.
The uniqueness of 4-amino-1H-indazole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
4-amino-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBADENBPCXQSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


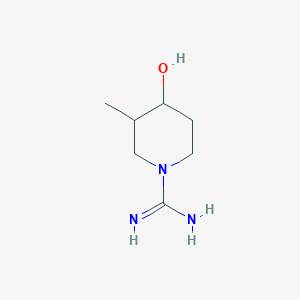


![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)

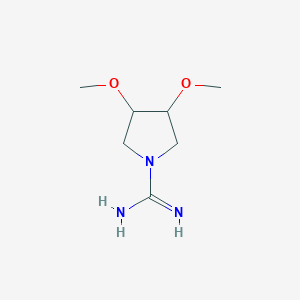

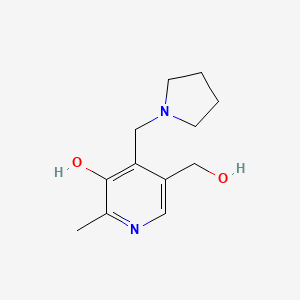
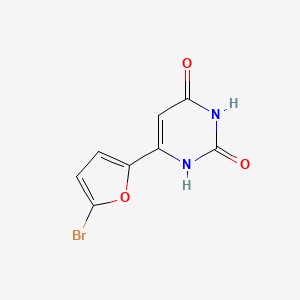
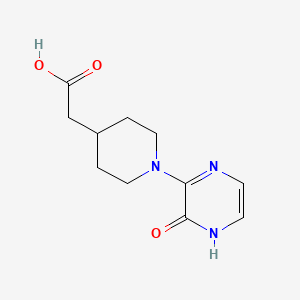
amine](/img/structure/B1488267.png)
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)

